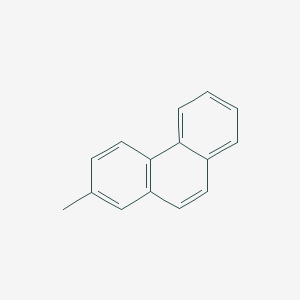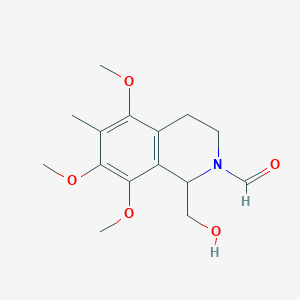
1-(hydroxymethyl)-5,7,8-trimethoxy-6-methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(hydroxymethyl)-5,7,8-trimethoxy-6-methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of isoquinoline, a heterocyclic compound that is commonly found in many natural products and synthetic compounds.
Wirkmechanismus
The mechanism of action of 1-(hydroxymethyl)-5,7,8-trimethoxy-6-methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde is not fully understood. However, studies have suggested that this compound may exert its therapeutic effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for learning and memory.
Biochemische Und Physiologische Effekte
1-(hydroxymethyl)-5,7,8-trimethoxy-6-methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, a process of programmed cell death that is important for the prevention of cancer. It has also been shown to possess anti-inflammatory properties, which may be beneficial for the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(hydroxymethyl)-5,7,8-trimethoxy-6-methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde in lab experiments is its potential therapeutic applications. This compound has been shown to possess several properties that make it a promising candidate for the development of new drugs. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the research on 1-(hydroxymethyl)-5,7,8-trimethoxy-6-methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde. One direction is to further investigate its potential as a neuroprotective agent and as a treatment for Alzheimer's disease. Another direction is to explore its potential as an anticancer agent and to investigate its mechanism of action in cancer cells. Additionally, further research is needed to optimize the synthesis method and to develop new derivatives of this compound with improved therapeutic properties.
In conclusion, 1-(hydroxymethyl)-5,7,8-trimethoxy-6-methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its complex synthesis method and promising properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Synthesemethoden
The synthesis of 1-(hydroxymethyl)-5,7,8-trimethoxy-6-methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde is a complex process that involves several steps. The starting material for the synthesis is 2,3,4,5-tetramethoxytoluene, which is reacted with formaldehyde and ammonium chloride to form the intermediate 1-(hydroxymethyl)-5,7,8-trimethoxy-6-methyl-3,4-dihydro-1H-isoquinoline. This intermediate is then oxidized with potassium permanganate to yield 1-(hydroxymethyl)-5,7,8-trimethoxy-6-methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
1-(hydroxymethyl)-5,7,8-trimethoxy-6-methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde has been studied extensively for its potential therapeutic applications. It has been shown to possess anticancer, antifungal, and antibacterial properties. Studies have also shown that this compound has potential as a neuroprotective agent and as a treatment for Alzheimer's disease.
Eigenschaften
CAS-Nummer |
124867-50-1 |
|---|---|
Produktname |
1-(hydroxymethyl)-5,7,8-trimethoxy-6-methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde |
Molekularformel |
C15H21NO5 |
Molekulargewicht |
295.33 g/mol |
IUPAC-Name |
1-(hydroxymethyl)-5,7,8-trimethoxy-6-methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde |
InChI |
InChI=1S/C15H21NO5/c1-9-13(19-2)10-5-6-16(8-18)11(7-17)12(10)15(21-4)14(9)20-3/h8,11,17H,5-7H2,1-4H3 |
InChI-Schlüssel |
SHGQFUADXRFCRN-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C(N(CC2)C=O)CO)C(=C1OC)OC)OC |
Kanonische SMILES |
CC1=C(C2=C(C(N(CC2)C=O)CO)C(=C1OC)OC)OC |
Synonyme |
1-(hydroxymethyl)-5,7,8-trimethoxy-6-methyl-3,4-dihydro-1H-isoquinolin e-2-carbaldehyde |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



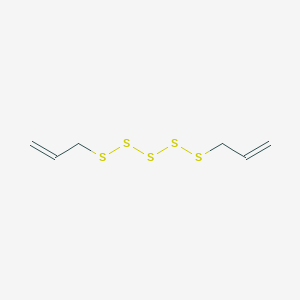
![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-(6,6-difluoro-7-hydroxy-7-methyloctan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B47505.png)
![(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B47506.png)

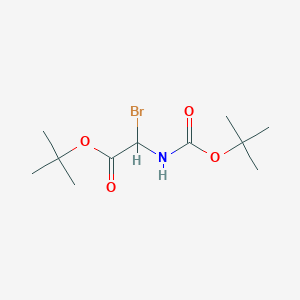
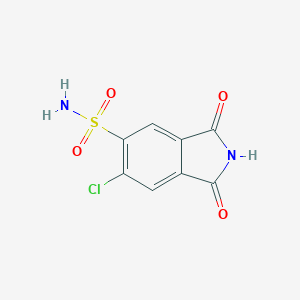

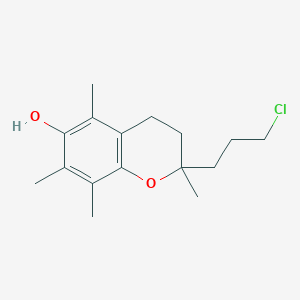
![3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B47517.png)
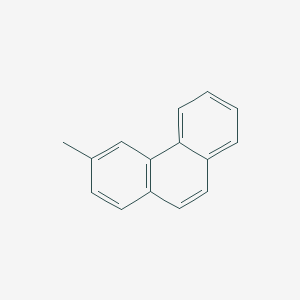
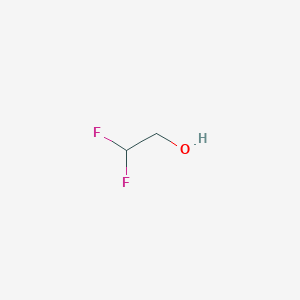
![5-Methylpyrido[3,4-e][1,2,4]triazine](/img/structure/B47520.png)

